molecular formula C27H19FN4O3S B15036358 (E)-2-(3-((3-(2-Fluorophenyl)-4,6-dioxo-2-thioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)-1H-indol-1-yl)-N-phenylacetamide

(E)-2-(3-((3-(2-Fluorophenyl)-4,6-dioxo-2-thioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)-1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B15036358
M. Wt: 498.5 g/mol
InChI Key: ZIWGLRNAMKQXPZ-XSFVSMFZSA-N
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Description

(E)-2-(3-((3-(2-Fluorophenyl)-4,6-dioxo-2-thioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)-1H-indol-1-yl)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thioxo-tetrahydropyrimidinylidene moiety, and an indolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3-((3-(2-Fluorophenyl)-4,6-dioxo-2-thioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)-1H-indol-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the thioxo-tetrahydropyrimidinylidene intermediate: This step involves the reaction of 2-fluorobenzaldehyde with thiourea and a suitable base to form the thioxo-tetrahydropyrimidinylidene intermediate.

    Condensation with indole derivative: The intermediate is then condensed with an indole derivative under acidic or basic conditions to form the indolyl-substituted product.

    Acylation: The final step involves the acylation of the indolyl-substituted product with phenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioxo-tetrahydropyrimidinylidene moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (E)-2-(3-((3-(2-Fluorophenyl)-4,6-dioxo-2-thioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)-1H-indol-1-yl)-N-phenylacetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-2-(3-((3-(2-Chlorophenyl)-4,6-dioxo-2-thioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)-1H-indol-1-yl)-N-phenylacetamide
  • (E)-2-(3-((3-(2-Bromophenyl)-4,6-dioxo-2-thioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)-1H-indol-1-yl)-N-phenylacetamide

Uniqueness: The presence of the fluorophenyl group in (E)-2-(3-((3-(2-Fluorophenyl)-4,6-dioxo-2-thioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)-1H-indol-1-yl)-N-phenylacetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.

Properties

Molecular Formula

C27H19FN4O3S

Molecular Weight

498.5 g/mol

IUPAC Name

2-[3-[(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C27H19FN4O3S/c28-21-11-5-7-13-23(21)32-26(35)20(25(34)30-27(32)36)14-17-15-31(22-12-6-4-10-19(17)22)16-24(33)29-18-8-2-1-3-9-18/h1-15H,16H2,(H,29,33)(H,30,34,36)/b20-14+

InChI Key

ZIWGLRNAMKQXPZ-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

Origin of Product

United States

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